3-Bromo-5-nitrobenzotrifluoride
Overview
Description
3-Bromo-5-nitrobenzotrifluoride is an organic compound with the molecular formula C7H3BrF3NO2. It is characterized by the presence of bromine, nitro, and trifluoromethyl groups attached to a benzene ring. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-nitrobenzotrifluoride typically involves the halogenation and nitration of benzotrifluoride derivatives. One common method includes the reaction of 3-trifluoromethylnitrobenzene with sulfuric acid in dichloromethane, followed by the addition of 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione . The reaction is carried out at 35°C for 24 hours, resulting in the formation of this compound with a yield of approximately 89.6% .
Industrial Production Methods: Industrial production of this compound often employs continuous-flow millireactor systems, which offer enhanced control and process efficiency compared to traditional batch methods . These systems emphasize safety and efficiency, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-nitrobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles, leading to substitution products.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogenation catalysts.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and other nucleophiles, typically under mild conditions.
Reduction Reactions: Hydrogenation catalysts like palladium on carbon (Pd/C) are often used for the reduction of the nitro group.
Major Products Formed:
Substitution Reactions: Substituted aniline derivatives.
Reduction Reactions: Amino derivatives of this compound.
Scientific Research Applications
3-Bromo-5-nitrobenzotrifluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-5-nitrobenzotrifluoride is primarily related to its reactivity with nucleophiles and its ability to undergo reduction reactions. The nitro group and bromine atom play crucial roles in its chemical behavior, influencing its reactivity and the types of products formed . The relative mobility of the nitro group and fluorine atom in its derivatives can be studied to understand reaction mechanisms, aiding in the synthesis and manipulation of these compounds .
Comparison with Similar Compounds
- 3-Bromo-2-nitrobenzotrifluoride
- 2-Bromo-5-nitrobenzotrifluoride
- 4-Bromo-3-nitrobenzotrifluoride
Comparison: 3-Bromo-5-nitrobenzotrifluoride is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to its isomers, it may exhibit different reactivity patterns and physical properties, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
1-bromo-3-nitro-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-5-1-4(7(9,10)11)2-6(3-5)12(13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTVYRKVFAFVLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426736 | |
Record name | 3-bromo-5-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
630125-49-4 | |
Record name | 3-bromo-5-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-BROMO-3-NITRO-5-(TRIFLUORMETHYL)BENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Bromo-3-nitro-5-(trifluoromethyl)benzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6FE5HAA43 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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